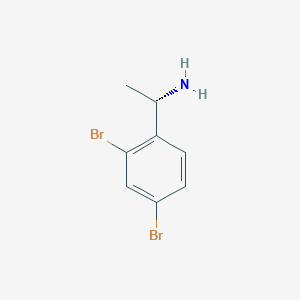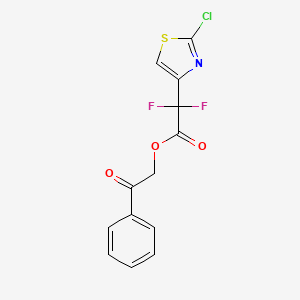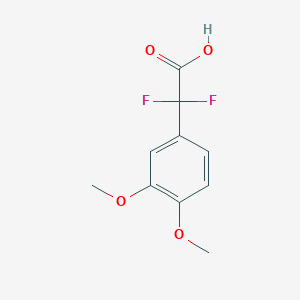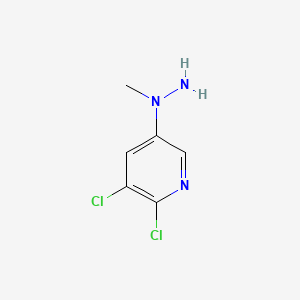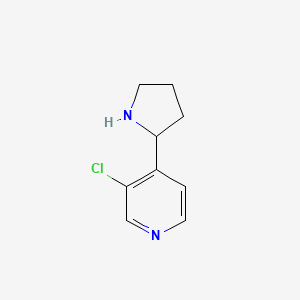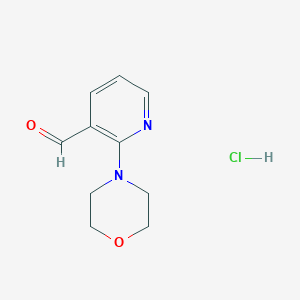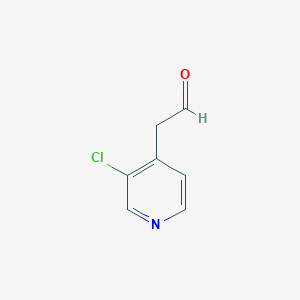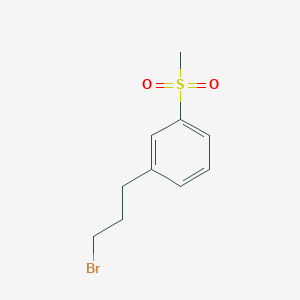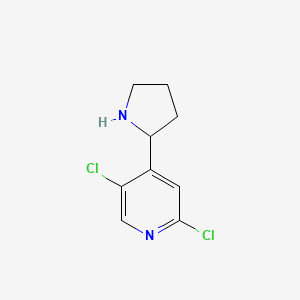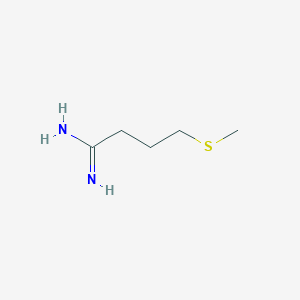
4-(Methylthio)butanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylthio)butanimidamide is an organic compound with the molecular formula C5H12N2S and a molecular weight of 132.23 g/mol It is characterized by the presence of a butanimidamide backbone with a methylthio group attached to the fourth carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)butanimidamide can be achieved through several methods. One common approach involves the reaction of butanamide with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 70-90°C and pressures between 0.5-5 MPa . The use of catalysts such as SZTA (a combination of TiCl4 and ZrOCl2-8H2O) can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The process may also include steps for purification and isolation of the compound to meet industrial standards.
化学反应分析
Types of Reactions
4-(Methylthio)butanimidamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The butanimidamide backbone allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
4-(Methylthio)butanimidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用机制
The mechanism of action of 4-(Methylthio)butanimidamide involves its interaction with specific molecular targets and pathways. The methylthio group can participate in various biochemical reactions, influencing the compound’s overall activity. For instance, it may interact with enzymes or receptors, modulating their function and leading to specific biological effects .
相似化合物的比较
Similar Compounds
4-(Methylthio)benzaldehyde: Similar in structure but with an aldehyde group instead of an amidamide.
4-(Methylthio)phenylacetic acid: Contains a phenylacetic acid moiety with a methylthio group.
4-(Methylthio)aniline: Features an aniline group with a methylthio substitution.
Uniqueness
4-(Methylthio)butanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C5H12N2S |
|---|---|
分子量 |
132.23 g/mol |
IUPAC 名称 |
4-methylsulfanylbutanimidamide |
InChI |
InChI=1S/C5H12N2S/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H3,6,7) |
InChI 键 |
PCQYWNOSYRXJKH-UHFFFAOYSA-N |
规范 SMILES |
CSCCCC(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




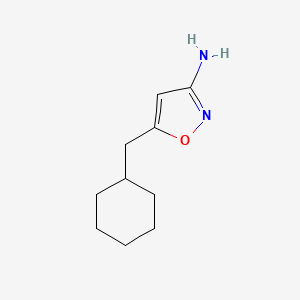
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)
